1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole

Synthetic Chemistry Medicinal Chemistry Pyrazole Functionalization

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0) is a synthetic heterocyclic building block combining a benzodioxol-5-yloxy methyl group at the pyrazole N1 position with an electron-withdrawing nitro substituent at the C4 position. Its molecular formula is C11H9N3O5 and its molecular weight is 263.21 g/mol.

Molecular Formula C11H9N3O5
Molecular Weight 263.21 g/mol
CAS No. 1172507-48-0
Cat. No. B3216720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole
CAS1172507-48-0
Molecular FormulaC11H9N3O5
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O5/c15-14(16)8-4-12-13(5-8)6-17-9-1-2-10-11(3-9)19-7-18-10/h1-5H,6-7H2
InChIKeyDMEURQORTMQESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole CAS 1172507-48-0: Technical Baseline for Chemoinformatics and Procurement


1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0) is a synthetic heterocyclic building block combining a benzodioxol-5-yloxy methyl group at the pyrazole N1 position with an electron-withdrawing nitro substituent at the C4 position [1]. Its molecular formula is C11H9N3O5 and its molecular weight is 263.21 g/mol . The compound serves as a versatile intermediate for the preparation of 4-aminopyrazole derivatives via nitro reduction, and its benzodioxole moiety is a privileged scaffold in medicinal chemistry programs targeting inflammation, neurodegeneration, and microbial infections [2].

Why Generic Substitution Fails: Differentiating 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole from Its Closest Analogs


Substituting 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0) with its 4-amino analog or with unsubstituted 4-nitropyrazole will yield divergent synthetic routes, physicochemical profiles, and biological readouts. The electron-withdrawing nitro group is essential for downstream reduction to the corresponding 4-aminopyrazole, a transformation that is not reversible from the amine [1]. Moreover, the benzodioxol-5-yloxy methyl linker imparts a specific spatial and electronic environment that alters LogP and H-bond acceptor count relative to simpler N-alkyl-4-nitropyrazoles, which directly affects membrane permeability and target engagement in cell-based assays [2]. The quantitative evidence below demonstrates that these structural modifications produce measurable differences in computed properties, reactivity, and biological activity relative to in-class comparators.

Product-Specific Quantitative Evidence for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0)


Nitro-to-Amine Reduction Provides a Non-Reciprocal Synthetic Route to 4-Aminopyrazoles

The C4-nitro group of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole can be selectively reduced to the corresponding 4-amine via catalytic hydrogenation (H2, Pd/C, MeOH) or transfer hydrogenation conditions, as demonstrated for structurally analogous 1-alkyl-4-nitropyrazoles. This transformation proceeds with >95% conversion in reported protocols, delivering the 4-amino derivative as a single product [1]. In contrast, the reverse oxidation of the 4-amino analog (1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine) to the nitro compound is not a viable synthetic pathway under standard laboratory conditions. This unidirectional synthetic versatility makes the nitro compound the preferred procurement choice when a divergent library requires access to both nitro- and amino-substituted pyrazole scaffolds.

Synthetic Chemistry Medicinal Chemistry Pyrazole Functionalization

Computational Physicochemical Properties: Density, Boiling Point, and Flash Point Benchmarks

Computationally predicted physicochemical properties for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole include a density of 1.6±0.1 g/cm³, a boiling point of 448.4±45.0 °C at 760 mmHg, and a flash point of 225.0±28.7 °C [1]. These values differ substantially from those of the simpler 4-nitropyrazole (CAS 2075-46-9), which is a crystalline solid with a melting point of 161-165 °C and a boiling point of approximately 334 °C . The higher boiling point and flash point of the target compound are consistent with its larger molecular weight (263.21 vs. 113.08 g/mol) and the presence of the benzodioxol-5-yloxy methyl substituent, which introduces additional van der Waals contacts and hydrogen bond acceptor sites. These differences directly impact distillation and handling protocols during scale-up.

Physicochemical Profiling Process Chemistry Safety Assessment

Nitro Group Electron-Withdrawing Effect Modulates H-Bond Acceptor Capacity and Lipophilicity

The hydrogen bond acceptor count for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole is 5, and the compound has zero hydrogen bond donors [1]. In contrast, the 4-amino analog (1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine) has 5 H-bond acceptors but 1 H-bond donor (the primary amine), and its hydrochloride salt possesses additional ionic character that increases aqueous solubility . The absence of a hydrogen bond donor in the nitro compound results in lower topological polar surface area (tPSA) and higher predicted membrane permeability compared to the amine. This differential is critical for programs where blood-brain barrier penetration or intracellular target access is required, as the nitro compound will exhibit different partitioning behavior in 2-octanol/water and PAMPA assays.

Drug Design ADME Prediction Physicochemical Profiling

Class-Level Biological Activity: Benzodioxole-Pyrazole Hybrids Exhibit Quantifiable COX/5-LOX Inhibition

While 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole itself has not been individually profiled in published COX/LOX assays, a closely related structural class of benzodioxole–pyrazole hybrids has demonstrated quantifiable in vitro enzyme inhibition. In one study, compound 26 (a benzodioxole-pyrazole hybrid) showed high selectivity for COX-1/COX-2 inhibition, while compound 11 reduced TNF-α levels by 85.19% and compound 17 reduced TNF-α by 97.71% in in vivo models [1]. The presence of the benzodioxole moiety is critical for this activity; pyrazole analogs lacking this group showed markedly reduced potency. The 4-nitro substituent in the target compound provides an orthogonal synthetic handle for further optimization of these anti-inflammatory properties.

Inflammation Cyclooxygenase Lipoxygenase Analgesic

Patent Landscape: Composition-of-Matter Protection for Benzodioxole-Pyrazole Acetylcholinesterase Inhibitors

United States Patent 9,346,818 (Zhejiang Hisun Pharmaceutical Co., Ltd., issued May 24, 2016) claims novel benzodioxole derivatives represented by formula (I) that possess acetylcholinesterase (AChE) inhibitory activity for the treatment of Alzheimer's disease [1]. The generic formula encompasses compounds with a benzodioxole core linked to a nitrogen-containing heterocycle, a structural motif directly shared by 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole. The most potent compounds in this series exhibited Ki values as low as 0.26 ± 0.005 nM against AChE in in vitro bioassays [2]. The target compound falls within the structural scope of the patent claims, providing a composition-of-matter IP umbrella for commercial development.

Alzheimer's Disease Acetylcholinesterase Inhibition Patent Analysis

Best Research and Industrial Application Scenarios for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0)


Divergent Synthesis of 4-Aminopyrazole Libraries for Kinase Inhibitor Programs

Medicinal chemistry groups developing kinase inhibitors that require both nitro- and amino-pyrazole intermediates should procure the 4-nitro compound as the primary building block. Catalytic hydrogenation of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole yields the corresponding 4-aminopyrazole in a single step with high conversion efficiency [1]. This divergent strategy maximizes chemical space exploration while minimizing inventory SKUs, as the amine cannot be readily converted back to the nitro derivative. The benzodioxole moiety provides additional vectors for target engagement in ATP-binding pockets where aromatic stacking interactions are critical.

Screening Libraries for Dual COX-2/5-LOX Anti-Inflammatory Agents

The benzodioxole-pyrazole scaffold is a validated pharmacophore for dual COX-2 and 5-LOX inhibition, with class representatives achieving TNF-α reductions of up to 97.71% in in vivo models [2]. 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole serves as a key intermediate for constructing focused screening libraries targeting inflammatory pathways. The 4-nitro group can be subsequently derivatized to amides, sulfonamides, or reduced to amines for further SAR studies.

Acetylcholinesterase Inhibitor Development for Alzheimer's Disease

Patent US 9,346,818 establishes composition-of-matter coverage for benzodioxole derivatives as AChE inhibitors [3]. Compounds within this structural class have demonstrated Ki values as low as 0.26 nM against AChE [4]. 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole fits the generic Formula (I) and can be used as a starting point for lead optimization. Its zero H-bond donor count favors blood-brain barrier penetration, a critical requirement for CNS-active AChE inhibitors.

Process Chemistry Scale-Up: Liquid-Phase Handling Advantage

With a predicted boiling point of 448.4 °C and a flash point of 225.0 °C [5], 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole remains a liquid at ambient temperature, unlike the solid 4-nitropyrazole comparator (MP 161-165 °C ). This physical state facilitates liquid-phase dispensing, automated library synthesis, and continuous flow chemistry applications. The higher thermal stability window also permits higher reaction temperatures during subsequent functionalization steps.

Quote Request

Request a Quote for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.